molecular formula C21H25N5O2 B12269832 N-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12269832
M. Wt: 379.5 g/mol
InChI Key: CRIVRNBWBNFBSN-UHFFFAOYSA-N
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Description

N-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features an indole moiety, a piperidine ring, and a pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The piperidine ring is often introduced via a nucleophilic substitution reaction, while the pyrimidine moiety can be synthesized through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The piperidine and pyrimidine moieties can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to its combination of indole, piperidine, and pyrimidine moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C21H25N5O2/c1-14-11-22-21(23-12-14)25(2)16-5-4-8-26(13-16)20(27)19-9-15-6-7-17(28-3)10-18(15)24-19/h6-7,9-12,16,24H,4-5,8,13H2,1-3H3

InChI Key

CRIVRNBWBNFBSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC

Origin of Product

United States

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